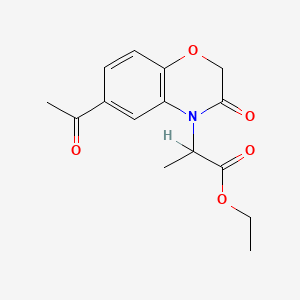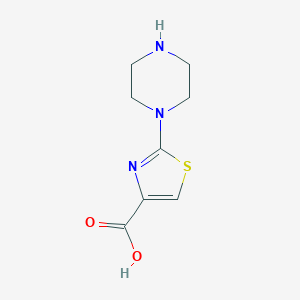![molecular formula C10H13NO5S B1661516 N-[(4-methoxyphenyl)sulfonyl]-D-alanine CAS No. 918330-60-6](/img/structure/B1661516.png)
N-[(4-methoxyphenyl)sulfonyl]-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)sulfonyl]-D-alanine is an organic compound belonging to the class of alanine derivatives. It is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, which is further connected to the D-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)sulfonyl]-D-alanine typically involves the reaction of D-alanine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:
D-Alanine+4-methoxybenzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)sulfonyl]-D-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonyl-D-alanine.
Reduction: Formation of 4-methoxyphenylsulfide-D-alanine.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-[(4-methoxyphenyl)sulfonyl]-D-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)sulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This compound has been shown to target macrophage metalloelastase, which plays a role in tissue remodeling and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]norvaline
- N-[(4-methoxyphenyl)sulfonyl]glycine
- N-[(4-methoxyphenyl)sulfonyl]valine
Uniqueness
N-[(4-methoxyphenyl)sulfonyl]-D-alanine is unique due to its specific structural features, such as the presence of the D-alanine moiety and the methoxyphenyl sulfonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
918330-60-6 |
|---|---|
Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
(2R)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
XTCIPBHRVYICGT-SSDOTTSWSA-N |
SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
sequence |
A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B1661436.png)


![1-Chloro-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1661443.png)




![5-[[2-(2,4-Dinitrophenyl)hydrazinyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1661449.png)



![2-[(E)-[(E)-(2-hydroxy-4-propoxyphenyl)methylidenehydrazinylidene]methyl]-5-propoxyphenol](/img/structure/B1661456.png)
